SchisandrinB

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

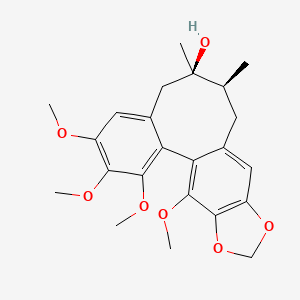

SchisandrinB is a natural product found in Schisandra propinqua, Schisandra chinensis, and Kadsura interior with data available.

Applications De Recherche Scientifique

Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent studies indicate that Schisandrin B may serve as a promising therapeutic agent for NAFLD. A lipidomic investigation revealed that Schisandrin B treatment reduced the expression and activity of fatty acid synthase and decreased hepatic levels of palmitic acid, which is associated with the progression of steatosis to steatohepatitis. Additionally, it activated nuclear factor-erythroid-2-related factor-2, which mitigates the progression of non-alcoholic steatohepatitis-related fibrosis .

Osteoporosis Treatment

Schisandrin B has shown efficacy in inhibiting osteoclastogenesis and protecting against bone loss induced by ovariectomy. In vitro studies demonstrated that Schisandrin B significantly suppressed the formation and function of osteoclasts by inhibiting key inflammatory pathways such as mitogen-activated protein kinase and nuclear factor-κB. Furthermore, it scavenged reactive oxygen species by activating nuclear factor E2 p45-related factor 2 signaling .

Antitumor Properties

The antitumor effects of Schisandrin B have been extensively documented. It induces apoptosis and cell cycle arrest in various cancer cell lines, including lung cancer and cholangiocarcinoma. Mechanistically, Schisandrin B inhibits cyclin D1 and cyclin-dependent kinases (CDK4 and CDK6), promoting the activation of tumor suppressor proteins p21 and p53. These findings suggest its potential as an effective chemotherapeutic agent .

Cardioprotection

Schisandrin B exhibits protective effects against doxorubicin-induced cardiomyopathy by mitigating oxidative damage in cardiac tissues. It reduces lipid peroxidation, inflammation, and DNA damage in cardiomyocytes, thereby improving left ventricular performance after doxorubicin administration. The compound's antioxidative properties are crucial for its cardioprotective effects .

Summary Table of Applications

Case Study 1: Schisandrin B in NAFLD

A study involving high-fat diet-fed mice demonstrated that Schisandrin B treatment led to significant reductions in hepatic fibrosis markers and improved lipid metabolism profiles. This suggests its potential role in managing NAFLD effectively .

Case Study 2: Osteoporosis Management

In a controlled experiment on ovariectomized mice, administration of Schisandrin B resulted in a notable reduction in bone loss compared to untreated controls. The study highlighted the compound's ability to inhibit osteoclast differentiation significantly .

Case Study 3: Cancer Treatment

Research on lung cancer cells revealed that Schisandrin B effectively arrested the cell cycle at the G2/M phase and induced apoptosis through specific molecular pathways. This positions it as a candidate for further development as a cancer therapy .

Case Study 4: Cardiovascular Protection

In a model of doxorubicin-induced cardiotoxicity, Schisandrin B treatment not only preserved cardiac function but also reduced markers of oxidative stress and inflammation, showcasing its protective capabilities against chemotherapy-induced heart damage .

Propriétés

Formule moléculaire |

C23H28O7 |

|---|---|

Poids moléculaire |

416.5 g/mol |

Nom IUPAC |

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol |

InChI |

InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23+/m0/s1 |

Clé InChI |

ZWRRJEICIPUPHZ-DAOPMYJZSA-N |

SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3 |

SMILES isomérique |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@]1(C)O)OC)OC)OC)OC)OCO3 |

SMILES canonique |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3 |

Synonymes |

5,6,7,8-tetrahydro-1,2,3,12-tetramethoxy-6,7-dimethyl-10,11-methylenedioxy-6-dibenzo(a,c)cyclooctenol gomisin A schisandrol B schizandrol B TJN 101 TJN-101 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.